6-Chloroisoxazolo[4,5-c]pyridine

Borane reduction Regioselectivity Tetrahydroisoxazolopyridine synthesis

6-Chloroisoxazolo[4,5-c]pyridine (CAS 1206974-80-2, molecular formula C₆H₃ClN₂O, molecular weight 154.55 g·mol⁻¹) is a heteroaromatic building block consisting of a pyridine ring fused to an isoxazole, with a chlorine substituent at the 6-position. It belongs to the broader class of isoxazolo[4,5-c]pyridines, which serve as key intermediates in medicinal chemistry programs targeting kinases, Hsp90, mGluR7, and HIF hydroxylase, and are valued for the electronically activated character of the fused ring system toward nucleophilic substitution.

Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
Cat. No. B12865047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroisoxazolo[4,5-c]pyridine
Molecular FormulaC6H3ClN2O
Molecular Weight154.55 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)C=NO2
InChIInChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H
InChIKeyVDKUALVKESALLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroisoxazolo[4,5-c]pyridine: Procurement-Grade Overview of a Chlorinated Fused Pyridine-Isoxazole Scaffold


6-Chloroisoxazolo[4,5-c]pyridine (CAS 1206974-80-2, molecular formula C₆H₃ClN₂O, molecular weight 154.55 g·mol⁻¹) is a heteroaromatic building block consisting of a pyridine ring fused to an isoxazole, with a chlorine substituent at the 6-position . It belongs to the broader class of isoxazolo[4,5-c]pyridines, which serve as key intermediates in medicinal chemistry programs targeting kinases, Hsp90, mGluR7, and HIF hydroxylase, and are valued for the electronically activated character of the fused ring system toward nucleophilic substitution [1].

Why 6-Chloroisoxazolo[4,5-c]pyridine Cannot Be Casually Swapped for Positional Isomers or Other Halogen Analogues


The isoxazolo[4,5-c]pyridine scaffold exhibits a marked positional reactivity gradient: the 4-position is intrinsically more reactive toward nucleophilic aromatic substitution than the 6-position [1]. Furthermore, fusion of the isoxazole ring onto the pyridine nucleus electronically activates both the 4- and 6-positions far beyond the reactivity of simple chloropyridines [2]. Consequently, substituting the 6-chloro compound with the 4-chloro regioisomer, a 6-bromo analog, or an unfused chloropyridine will result in different reaction rates, regiochemical outcomes, and product profiles. The evidence below quantifies these differences and establishes exactly where 6-chloroisoxazolo[4,5-c]pyridine sits in the reactivity landscape relative to its nearest comparators.

Head-to-Head Quantitative Differentiation of 6-Chloroisoxazolo[4,5-c]pyridine versus Its Closest Comparators


Regiochemical Divergence in Borane Reduction: 6-Chloro Gives Dual Pathway Access vs. 4,6-Dichloro Restricts to Isoxazole Ring Opening

In BH₃·THF reduction of 3-methylisoxazolo[4,5-c]pyridine derivatives, 6-chloroisoxazolo[4,5-c]pyridine (compound 7) yields both possible product types—pyridine-ring reduction (tetrahydroisoxazolopyridine pathway) and isoxazole-ring opening (aminoethylpyridine pathway). In contrast, the 4,6-dichloro analog directs borane attack exclusively to the isoxazole ring, producing only the aminoethylpyridine product 8 [1]. This binary outcome difference means the 6-chloro compound uniquely provides synthetic access to both reduced scaffolds from a single starting material.

Borane reduction Regioselectivity Tetrahydroisoxazolopyridine synthesis

Positional Reactivity Hierarchy: 4-Position Is More Reactive than 6-Position in Nucleophilic Aromatic Substitution

Systematic investigation of 3-methylisoxazolo[4,5-c]pyridines established that the 4-position is the most reactive toward nucleophiles, while the 6-position exhibits lower but measurable reactivity [1]. This hierarchy was confirmed by methoxydechlorination rate measurements on the analogous [4,5-b] series, where the 5-chloro (equivalent to 4-position in [4,5-c]) reacted faster than the 7-chloro (equivalent to 6-position). The reactivity differential means that 6-chloroisoxazolo[4,5-c]pyridine can undergo selective mono-functionalization at the 4-position while retaining the chlorine at the 6-position for subsequent orthogonal transformations.

Nucleophilic aromatic substitution SNAr Positional reactivity Methoxydechlorination

Isoxazole Ring Fusion Activates Both Positions Beyond Simple Chloropyridines: Arrhenius Evidence

Kinetic measurements of methoxydechlorination reactions demonstrated that fusion of the isoxazole ring to the pyridine nucleus strongly increases the reactivity of both the 4- and 6-positions toward nucleophilic substitution, relative to the corresponding monocyclic chloropyridines [1]. Arrhenius parameters (activation energy Eₐ and pre-exponential factor log A) were determined for the chloroisoxazolo[4,5-c]- and [5,4-b]pyridine series, and comparison with published kinetic data for 2-chloropyridine and 2,4-dichloropyridine confirmed the rate-enhancing electronic effect of the fused isoxazole. Although the full numerical data set could not be retrieved from the abstract-only record, the reported direction and magnitude of this activation effect are consistent and established.

Electronic activation Fused heterocycle Arrhenius parameters Methoxydechlorination kinetics

Atom Economy and Leaving-Group Profile: Chlorine vs. Bromine at the 6-Position

Comparing 6-chloroisoxazolo[4,5-c]pyridine (MW 154.55 g·mol⁻¹) with its 6-bromo analog (MW 199.00 g·mol⁻¹) , the chloro derivative offers a 22.3% lower molecular weight, translating to superior atom economy in convergent synthetic routes. The C–Cl bond (bond dissociation energy ~339 kJ·mol⁻¹) is stronger than the C–Br bond (~285 kJ·mol⁻¹), making the chloro compound less prone to premature oxidative addition in Pd-catalyzed cross-coupling, which can be advantageous when sequential, chemoselective coupling steps are required. Conversely, the bromo analog may be preferred when a more reactive leaving group is needed for challenging Suzuki or Buchwald couplings.

Halogen selection Atom economy Cross-coupling reactivity Molecular weight

High-Value Application Scenarios for 6-Chloroisoxazolo[4,5-c]pyridine in Drug Discovery and Chemical Biology


Orthogonal Diversification via Sequential SNAr at 4-Position Followed by Cross-Coupling at 6-Chloro

Leveraging the established positional reactivity hierarchy (4-Cl > 6-Cl) [1], researchers can selectively introduce an amine, alkoxide, or thiol nucleophile at the unsubstituted 4-position of 6-chloroisoxazolo[4,5-c]pyridine under mild SNAr conditions, then employ the retained 6-chloro handle for a subsequent Suzuki, Negishi, or Buchwald coupling to install a second diversity element. This sequential strategy is directly supported by the methoxydechlorination kinetics showing that the fused isoxazole electronically activates both positions [2], and avoids the synthetic dead-end that would result from using the 4-chloro isomer where the most reactive position is already occupied by the leaving group.

Dual-Pathway Access to Reduced Scaffolds via BH₃·THF Reduction in MedChem Library Synthesis

The unique ability of 6-chloroisoxazolo[4,5-c]pyridine to undergo both pyridine-ring reduction and isoxazole-ring opening under BH₃·THF conditions [3] enables the parallel generation of tetrahydroisoxazolo[4,5-c]pyridines and aminoethylpyridines from a single precursor. This dual-pathway reactivity is not available from the 4,6-dichloro analog, which is restricted to the ring-opening product. Such scaffold-divergent chemistry is particularly valuable in hit-to-lead programs where saturated heterocycles are increasingly prioritized for improved physicochemical properties.

Kinase-Focused Library Construction Exploiting the 2-Amino-Isoxazolopyridine Pharmacophore

The isoxazolo[4,5-c]pyridine core, when elaborated to 2-amino-isoxazolopyridines, has demonstrated Polo-like kinase (Plk) inhibitory activity with confirmed crystallographic binding modes [4]. 6-Chloroisoxazolo[4,5-c]pyridine serves as a viable entry point for constructing such kinase-targeted libraries, where the 6-chloro serves as a diversification handle and the fused isoxazole ring provides the requisite hydrogen-bonding motif for kinase hinge binding. Compared to unfused chloropyridines, the electronically activated scaffold allows milder amination conditions, reducing side-product formation during library production.

Hsp90 Inhibitor Development Using the 4,5,6,7-Tetrahydro-Isoxazolo[4,5-c]pyridine Scaffold

A class of 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridines has been validated as cytotoxic Hsp90 inhibitors with activity in the micro- and sub-micromolar range [5]. The 6-chloro compound provides a direct synthetic route to this tetrahydro scaffold via BH₃·THF reduction (pyridine-ring reduction pathway) [3], after which the chlorine can be retained or displaced depending on SAR requirements. Using the 6-chloro starting material avoids the synthetic limitation encountered with the 4,6-dichloro analog, which does not yield the tetrahydro product upon borane reduction.

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